8-Methyl-2-[3-(piperidin-1-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine
Overview
Description
8-Methyl-2-[3-(piperidin-1-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The unique structure of this compound makes it a valuable scaffold for drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-2-[3-(piperidin-1-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with various aldehydes or ketones. One common method is the Groebke-Blackburn three-component reaction, which involves the reaction of 2-aminopyridine, an aldehyde, and an isocyanide . This reaction can be carried out under mild conditions and often yields the desired imidazo[1,2-a]pyridine derivatives in good yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
8-Methyl-2-[3-(piperidin-1-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .
Scientific Research Applications
8-Methyl-2-[3-(piperidin-1-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a valuable building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 8-Methyl-2-[3-(piperidin-1-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the PI3K/AKT/mTOR signaling pathway by preventing the phosphorylation of AKT and S6 proteins . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-ethyl-6-chloro imidazo[1,2-a]pyridine: Known for its improved potency against tuberculosis.
2-methyl-1H-imidazo[4,5-c]quinoline: Acts as a PI3K/mTOR dual inhibitor with significant antitumor activity.
Uniqueness
8-Methyl-2-[3-(piperidin-1-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine stands out due to its unique sulfonyl group, which enhances its solubility and bioavailability. This structural feature also allows for diverse chemical modifications, making it a versatile scaffold for drug development .
Properties
IUPAC Name |
8-methyl-2-(3-piperidin-1-ylsulfonylphenyl)imidazo[1,2-a]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S/c1-15-7-6-10-21-14-18(20-19(15)21)16-8-5-9-17(13-16)25(23,24)22-11-3-2-4-12-22/h5-10,13-14H,2-4,11-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMOMVDKMDRBEMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC(=CC=C3)S(=O)(=O)N4CCCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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